Urea, N-butyl-N'-(dichlorophenyl)-N-methyl-
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Overview
Description
Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- is a compound belonging to the class of N-substituted ureas. These compounds are characterized by the substitution of one or more hydrogen atoms in the urea molecule with alkyl or aryl groups. This particular compound has a dichlorophenyl group, a butyl group, and a methyl group attached to the nitrogen atoms of the urea molecule. N-substituted ureas are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-butyl-N’-(dichlorophenyl)-N-methyl-, can be achieved through several methods. One common method involves the reaction of isocyanates or carbamoyl chlorides with amines. For instance, the desired isocyanate can be generated by reacting the corresponding amine with phosgene, which is then reacted with another amine to form the N-substituted urea . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents, which is a more environmentally friendly approach .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, efficiency, and environmental impact. The reaction conditions are optimized to achieve high yields and purity, and the processes are designed to be scalable for commercial production .
Chemical Reactions Analysis
Types of Reactions
Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may occur at room temperature under an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- has several scientific research applications, including:
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- include other N-substituted ureas, such as:
- N-butyl-N’-(chlorophenyl)-N-methylurea
- N-butyl-N’-(bromophenyl)-N-methylurea
- N-butyl-N’-(fluorophenyl)-N-methylurea
Uniqueness
The uniqueness of Urea, N-butyl-N’-(dichlorophenyl)-N-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
192830-38-9 |
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Molecular Formula |
C12H16Cl2N2O |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
1-butyl-3-(2,3-dichlorophenyl)-1-methylurea |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-4-8-16(2)12(17)15-10-7-5-6-9(13)11(10)14/h5-7H,3-4,8H2,1-2H3,(H,15,17) |
InChI Key |
VRJUXTVBCGNQII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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